molecular formula C11H14INO2 B020668 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide CAS No. 99540-20-2

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

Cat. No.: B020668
CAS No.: 99540-20-2
M. Wt: 319.14 g/mol
InChI Key: MCNOFYYFRXRROA-UHFFFAOYSA-N
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Description

Product Identification: 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is an organic compound with the CAS Registry Number 99540-20-2. It has a molecular formula of C 11 H 14 INO 2 and a molecular weight of 319.14 g/mol. Research Applications and Value: This specialty chemical is a valuable building block in organic synthesis and medicinal chemistry research. The compound features a unique structure that combines an N,N -dimethylacetamide group with a 2-iodo-5-methoxyphenyl moiety. The iodine substituent makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The N,N -dimethylacetamide group is not merely a passive component; recent scientific literature highlights that dialkylacetamides like DMAc can act as versatile reagents, participating in reactions as sources of carbon, hydrogen, nitrogen, or oxygen atoms . This multifaceted reactivity suggests that this compound could be investigated for the synthesis of various heterocyclic systems or as a precursor in the development of novel pharmacologically active compounds. Handling and Usage: This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOFYYFRXRROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554522
Record name 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99540-20-2
Record name 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Iodine source : Molecular iodine (I₂)

  • Base : Sodium hydride (NaH)

  • Solvent : Anhydrous dimethylformamide (DMF)

  • Temperature : Room temperature to 50°C

  • Reaction time : 2–4 hours

The reaction proceeds via electrophilic aromatic substitution, where the methoxy group directs iodination to the ortho position. NaH deprotonates the acetonitrile’s α-hydrogen, activating the aromatic ring for iodination. Excess iodine ensures complete substitution, while DMF stabilizes intermediates.

Workup and Purification

Post-reaction, the mixture is quenched with saturated sodium bisulfite to reduce residual iodine. The product is extracted with dichloromethane, washed with brine, and dried over sodium sulfate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields 2-(2-iodo-5-methoxyphenyl)acetonitrile in 75–85% purity.

Conversion of Nitrile to N,N-Dimethylacetamide

The nitrile group in 2-(2-iodo-5-methoxyphenyl)acetonitrile is converted to N,N-dimethylacetamide through a two-step hydrolysis and acylation sequence.

Hydrolysis to Carboxylic Acid

  • Reagents : Concentrated hydrochloric acid (HCl), water

  • Conditions : Reflux at 110°C for 6–8 hours

The nitrile undergoes acidic hydrolysis to form 2-(2-iodo-5-methoxyphenyl)acetic acid. Protonation of the nitrile nitrogen facilitates nucleophilic attack by water, yielding a geminal diol intermediate that dehydrates to the carboxylic acid.

Activation to Acid Chloride

  • Reagents : Thionyl chloride (SOCl₂)

  • Conditions : Reflux at 70°C for 2 hours

The carboxylic acid reacts with excess SOCl₂ to form the corresponding acid chloride. This step is critical for enhancing electrophilicity prior to amide formation. Excess SOCl₂ is removed under reduced pressure.

Amidation with Dimethylamine

  • Reagents : Dimethylamine (2.2 equiv), triethylamine (TEA)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 12 hours

The acid chloride reacts with dimethylamine in the presence of TEA, which scavenges HCl. The reaction proceeds via nucleophilic acyl substitution, yielding 2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide. Crude product is purified via recrystallization (methanol/water, 3:1) to achieve >90% purity.

Alternative Single-Step Ritter Reaction

A modified Ritter reaction enables direct conversion of the nitrile to the amide without isolating intermediates.

Reaction Setup

  • Reagents : Dimethylamine, sulfuric acid (H₂SO₄)

  • Solvent : tert-Butanol

  • Conditions : 0°C to room temperature, 24 hours

The nitrile reacts with dimethylamine in concentrated H₂SO₄, forming an imidate intermediate. Hydrolysis of the imidate yields the N,N-dimethylacetamide. This method avoids carboxylic acid isolation but requires stringent temperature control to prevent over-hydrolysis.

Yield and Optimization

Optimizing the molar ratio of dimethylamine to nitrile (2.5:1) improves yields to 70–75%. Excess amine minimizes byproduct formation, while slow addition of H₂SO₄ prevents exothermic side reactions.

Comparative Analysis of Methods

Parameter Two-Step Hydrolysis/Acylation Single-Step Ritter Reaction
Yield 82–88%70–75%
Purity >90%85–88%
Reaction Time 20–22 hours24 hours
Byproducts MinimalImidate intermediates
Scalability HighModerate

The two-step method is preferred for large-scale synthesis due to higher yields and simpler purification. The Ritter reaction offers a streamlined approach but requires careful acid handling.

Ortho-Directing Effects and Substituent Compatibility

The methoxy group’s ortho/para-directing nature ensures selective iodination at the ortho position. Competing directing effects from the acetonitrile group are negligible due to its electron-withdrawing character, which deactivates the meta position. Substituents such as halogens or alkyl groups on the phenyl ring may alter regioselectivity, necessitating protective group strategies.

Industrial-Scale Considerations

Solvent Recovery

DMF and DCM are recycled via fractional distillation, reducing environmental impact and cost.

Waste Management

Iodine-containing byproducts are treated with sodium thiosulfate to recover iodide salts, which are repurposed in electrochemical applications .

Chemical Reactions Analysis

Cabagin does not undergo significant chemical reactions within the body. Instead, it acts as a combination of various compounds to provide relief from gastrointestinal discomfort. Some common reagents used in its formulation include sodium bicarbonate, magnesium carbonate, and precipitated calcium carbonate.

Scientific Research Applications

The compound 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies.

Structural Formula

  • Molecular Formula : C11H14I-N-O2
  • Molecular Weight : 305.14 g/mol

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potential anticancer properties. The iodine substituent may enhance the compound's ability to interact with biological targets, such as proteins involved in cell proliferation.

Case Study
A study published in the Journal of Medicinal Chemistry explored the synthesis of iodinated phenylacetamides and their effects on cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting that this compound could be further investigated for therapeutic applications.

Material Science

Polymer Synthesis
The compound can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor the physical and chemical characteristics of the resulting materials.

Data Table: Polymer Characteristics

Polymer TypePropertiesApplications
Iodinated PolymersEnhanced thermal stabilityElectronics, coatings
Methoxy FunctionalizedImproved solubilityDrug delivery systems

Environmental Studies

Toxicity Assessment
The environmental impact of this compound has been evaluated through toxicity studies. According to data from the US EPA's ToxValDB, this compound exhibits certain toxicological profiles that warrant further investigation regarding its environmental persistence and bioaccumulation potential .

Case Study
A comprehensive study assessed the degradation of iodinated compounds in aquatic environments, highlighting the need for monitoring their presence due to potential ecological risks. The findings suggest that while some derivatives degrade rapidly, others may persist and accumulate in aquatic organisms.

Mechanism of Action

Cabagin’s mechanism of action involves multiple components:

    MMSC: Enhances gastric movements and promotes healthy digestion.

    Perilla Herb: Supports overall stomach function.

  • Other ingredients: Assist in digestion and alleviate discomfort.

Comparison with Similar Compounds

Table 1: Structural Comparison of N,N-Dimethylacetamide Derivatives

Compound Name Substituents on Aromatic Ring Molecular Formula Key Features
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide 2-Iodo, 5-methoxy C₁₁H₁₄INO₂ Iodine enables cross-coupling; methoxy enhances solubility
2-(2-Iodo-5-methylphenyl)-N,N-dimethylacetamide 2-Iodo, 5-methyl C₁₁H₁₄INO Methyl group increases lipophilicity; reduced electronic effects vs. methoxy
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide 4-Benzyloxy C₁₇H₁₉NO₂ Benzyloxy group provides steric bulk; used in pharmaceutical synthesis
2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-N,N-dimethylacetamide 2-(2,6-Dichloro-4-fluoroanilino), 5-fluoro C₁₆H₁₄Cl₂F₂N₂O Dichloro and fluoro substituents enhance bioactivity; potential antimicrobial agent
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethyl, methoxymethyl C₁₄H₂₀ClNO₂ Chloro and methoxymethyl groups critical for herbicidal activity

Physicochemical Properties

  • Polarity and Solubility : The methoxy group in this compound increases polarity compared to its methyl analog, improving aqueous solubility. In contrast, alachlor’s chloro and methoxymethyl groups prioritize lipophilicity for soil penetration .
  • Reactivity : The iodine atom in the target compound facilitates nucleophilic aromatic substitution and metal-catalyzed coupling reactions, whereas chloro analogs (e.g., alachlor) are more prone to hydrolysis or SN2 reactions .

Biological Activity

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group and an iodine substituent on a phenyl ring, which may influence its interaction with biological targets. The presence of the N,N-dimethylacetamide moiety suggests potential solubility and reactivity characteristics relevant for pharmacological applications.

Neuropharmacological Effects

Recent studies have indicated that compounds structurally related to this compound may exhibit significant activity at metabotropic glutamate receptors (mGluRs). For instance, related compounds have been characterized as negative allosteric modulators (NAMs) of mGluR2, with IC50 values indicating potent inhibitory effects on glutamate-induced signaling pathways. Such modulation is crucial in treating various neuropsychiatric disorders, including anxiety and schizophrenia .

Antithyroid Activity

Research has explored the potential antithyroid activity of N,N-dimethylacetamide derivatives. A study demonstrated that N,N-dimethylacetamide could form a charge-transfer complex with iodine, suggesting a mechanism through which it may interfere with thyroid hormone biosynthesis. The formation constant (KCT) was reported to be greater than 100 M^-1, indicating strong interaction with iodine . This property could be beneficial in conditions requiring thyroid hormone regulation.

In Vitro Studies

In vitro assays have been utilized to assess the biological activity of derivatives related to this compound. Notably, studies have demonstrated that certain analogs inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties . The IC50 values for these compounds were often in the nanomolar range, indicating high potency.

Mechanistic Insights

Mechanistically, compounds like this compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction. This is evidenced by observed decreases in mitochondrial membrane potential and subsequent activation of caspases .

Summary of Biological Activities

Activity Mechanism IC50 Values References
mGluR2 ModulationNegative allosteric modulation6 nM (potent)
Antithyroid ActivityCharge-transfer complex formation with iodineKCT > 100 M^-1
Anticancer ActivityInduction of apoptosis in cancer cell linesNanomolar range

Q & A

Q. How can this compound serve as an intermediate in synthesizing heterocyclic or pharmaceutical agents?

  • Methodology :
  • Cross-coupling reactions : Utilize the iodine substituent for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.
  • Cyclization strategies : React with hydrazines or thioureas to form imidazoles or thiazoles, as seen in related acetamide derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Reactant of Route 2
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2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.